molecular formula C9H20N2O2S B1651640 1-(Pentane-1-sulfonyl)piperazine CAS No. 1311569-69-3

1-(Pentane-1-sulfonyl)piperazine

Cat. No. B1651640
M. Wt: 220.33
InChI Key: PCBSNHBZMQAWQW-UHFFFAOYSA-N
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Description

“1-(Pentane-1-sulfonyl)piperazine” is a chemical compound with the CAS Number: 1311317-40-4 . It is also known as “1-(pentylsulfonyl)piperazine hydrochloride” and has a molecular weight of 256.8 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(Pentane-1-sulfonyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(Pentane-1-sulfonyl)piperazine” is characterized by a piperazine ring attached to a pentane-1-sulfonyl group . The InChI Code for this compound is 1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Future Directions

Piperazine derivatives, including “1-(Pentane-1-sulfonyl)piperazine”, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research may explore new synthetic methods and potential applications in drug discovery and organic materials .

properties

IUPAC Name

1-pentylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSNHBZMQAWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303908
Record name Piperazine, 1-(pentylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentane-1-sulfonyl)piperazine

CAS RN

1311569-69-3
Record name Piperazine, 1-(pentylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311569-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(pentylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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